D-2,5-Hexodiulose 1-phosphate
Description
Structure
3D Structure
Properties
CAS No. |
16808-78-9 |
|---|---|
Molecular Formula |
C6H11O9P |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
[(3S,4S)-3,4,6-trihydroxy-2,5-dioxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H11O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h5-7,10-11H,1-2H2,(H2,12,13,14)/t5-,6-/m1/s1 |
InChI Key |
CGTIRLTVLBQMKR-PHDIDXHHSA-N |
SMILES |
C(C(=O)C(C(C(=O)COP(=O)(O)O)O)O)O |
Isomeric SMILES |
C(C(=O)[C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O |
Canonical SMILES |
C(C(=O)C(C(C(=O)COP(=O)(O)O)O)O)O |
Other CAS No. |
16808-78-9 |
Synonyms |
D-2,5-hexodiulose 1-phosphate D-5-ketofructose 1-phosphate |
Origin of Product |
United States |
Metabolic Pathways Involving D 2,5 Hexodiulose 1 Phosphate
Centrality in the Pentose (B10789219) Phosphate (B84403) Pathway
D-2,5-Hexodiulose 1-phosphate is an integral component of the pentose phosphate pathway (PPP), a crucial metabolic route that runs parallel to glycolysis. ontosight.aiwikipedia.org The PPP is primarily an anabolic pathway responsible for generating NADPH and the precursors for nucleotide synthesis. wikipedia.org
The primary route for the formation of this compound is through the action of the enzyme phosphoketolase on Fructose-6-phosphate (B1210287). ontosight.ai Specifically, the enzyme D-xylulose 5-phosphate/D-fructose 6-phosphate phosphoketolase (Xfp) catalyzes this reaction. nih.gov This enzyme is thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent and belongs to the family of lyases that cleave carbon-carbon bonds. nih.govwikipedia.org The reaction involves the phospholytic cleavage of D-fructose 6-phosphate in the presence of inorganic phosphate. wikipedia.org
The enzyme Xfp from Bifidobacterium lactis has been purified and characterized, showing specific activity with D-fructose 6-phosphate. nih.gov Kinetic studies have revealed specific K(m) values for its substrates, highlighting the enzyme's affinity. nih.gov While initially thought to be exclusive to bacteria, phosphoketolase activity has also been identified in some fungi. nih.govebi.ac.uk
Table 1: Kinetic Properties of D-xylulose 5-phosphate/D-fructose 6-phosphate phosphoketolase from Bifidobacterium lactis
| Substrate | K(m) Value (mM) |
|---|---|
| D-fructose 6-phosphate | 10 |
| D-xylulose 5-phosphate | 45 |
Data sourced from Meile et al. (2001). nih.gov
Following its formation, this compound is a substrate for further enzymatic conversion within the pentose phosphate pathway. The phosphoketolase enzyme cleaves it into two key products: Glyceraldehyde-3-phosphate (G3P) and Acetyl Phosphate. ontosight.aiebi.ac.uk
Glyceraldehyde-3-phosphate (G3P) is a central intermediate in metabolism that can directly enter the glycolytic pathway. hmdb.ca
Acetyl Phosphate can be used in various biosynthetic processes or can be converted to acetate (B1210297) to generate ATP.
This cleavage is a critical step that links carbohydrate metabolism to the synthesis of acetyl-CoA and other essential cellular building blocks. The enzyme 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) is involved in similar reversible aldol (B89426) reactions, catalyzing the condensation of acetaldehyde (B116499) and D-glyceraldehyde 3-phosphate, which highlights the metabolic connection between these smaller carbon units. nih.govuniprot.org
The pentose phosphate pathway is a major source of cellular NADPH, which is essential for reductive biosynthesis and for protecting the cell against oxidative stress. ontosight.aiwikipedia.org The formation and subsequent metabolism of this compound are part of the non-oxidative phase of the PPP. khanacademy.org While the oxidative phase of the PPP directly generates NADPH through the dehydrogenation of glucose-6-phosphate, the non-oxidative phase, which includes the phosphoketolase reaction, contributes indirectly. wikipedia.orgkhanacademy.org By providing a route for the metabolism of hexose (B10828440) phosphates that bypasses some of the later steps of glycolysis, it allows for the regeneration of intermediates that can re-enter the oxidative phase of the PPP, thus sustaining NADPH production.
Intermediacy in Glycolytic Processes
While primarily associated with the pentose phosphate pathway, this compound and its related compounds have connections to glycolytic processes, particularly through the action of aldolase enzymes.
This compound is structurally very similar to D-5-Ketofructose 1,6-bisphosphate (also known as D-threo-2,5-hexodiulose, 1,6-bis(dihydrogen phosphate)). acs.orgontosight.ai This bisphosphate compound is a known intermediate in some glycolytic pathways. ontosight.ai
In certain metabolic contexts, fructose-1,6-bisphosphate, a key glycolytic intermediate, can be converted into D-5-Ketofructose 1,6-bisphosphate through an aldolase-catalyzed reaction. ontosight.ai This compound can then be cleaved into smaller molecules like glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which are central to the payoff phase of glycolysis. ontosight.ailibretexts.org Aldolases are enzymes that catalyze the reversible cleavage of a C-C bond in a fructose (B13574) bisphosphate molecule. plos.orglibretexts.org The relationship underscores the metabolic plasticity where intermediates can be channeled between glycolysis and alternative pathways depending on the cell's enzymatic machinery and metabolic needs.
Biosynthesis and Interconversion of this compound
The biosynthesis of this compound is not limited to the phosphoketolase reaction. It can also be formed through the phosphorylation of its unphosphorylated precursor, 5-keto-D-fructose (D-threo-2,5-hexodiulose). researchgate.netresearchgate.net
Studies have shown that yeast hexokinase can catalyze the phosphorylation of 5-keto-D-fructose using ATP. researchgate.netresearchgate.net The product of this reaction is a monophosphate ester. researchgate.net This phosphorylated compound can then be acted upon by other enzymes. For instance, reduction of this monophosphate ester by an NADPH-dependent 5-keto-D-fructose reductase from Gluconobacter cerinus yields fructose 1-phosphate. researchgate.netresearchgate.net
The interconversion between the phosphorylated and non-phosphorylated forms, as well as its connections to other hexose phosphates like fructose-6-phosphate and fructose-1-phosphate, demonstrates its role as a dynamic metabolic intermediate. nih.govnih.gov
Table 2: Summary of Key Reactions
| Reaction | Substrate(s) | Enzyme | Product(s) | Pathway |
|---|---|---|---|---|
| Phosphoketolase Cleavage | D-fructose 6-phosphate + Phosphate | Fructose-6-phosphate phosphoketolase | Acetyl phosphate + D-erythrose 4-phosphate + H₂O | Pentose Phosphate Pathway |
| Phosphorylation | 5-keto-D-fructose + ATP | Yeast Hexokinase | 5-keto-D-fructose-1-phosphate + ADP | Biosynthesis |
Enzymatic Phosphorylation of 5-Keto-D-Fructose (D-threo-2,5-Hexodiulose)
The formation of this compound can be achieved through the enzymatic phosphorylation of 5-Keto-D-fructose (also known as D-threo-2,5-hexodiulose). researchgate.netresearchgate.net Research has demonstrated that yeast hexokinase can catalyze this reaction in the presence of ATP, resulting in a monophosphate ester. researchgate.netresearchgate.net
During investigations into the metabolism of 5-Keto-D-fructose by extracts from Gluconobacter cerinus cells grown on fructose, a kinase activity was observed that phosphorylated the hexose with ATP. researchgate.net Subsequent studies confirmed that 5-Keto-D-fructose is a substrate for yeast hexokinase. researchgate.netresearchgate.net The product of this phosphorylation has been identified as 5-keto-D-fructose 1-phosphate, or this compound. researchgate.net
Reductive Conversion to Fructose 1-Phosphate
Following its formation, this compound can undergo a reductive conversion to yield Fructose 1-phosphate. researchgate.netresearchgate.net This reaction is catalyzed by an NADPH-dependent 5-keto-D-fructose reductase, an enzyme isolated from Gluconobacter cerinus. researchgate.netresearchgate.net
Studies have shown that for each mole of this compound (referred to as 5KF-P in the study) reduced by the NADPH-dependent reductase from G. cerinus, one mole of fructose-1-P was formed. researchgate.net This enzymatic reduction is a key step in the metabolic utilization of 5-Keto-D-fructose in this bacterium. researchgate.net The reduction of the diketohexose to D-fructose is catalyzed by a specific NADPH-linked reductase. researchgate.net
Structural and Stereochemical Analysis of D 2,5 Hexodiulose 1 Phosphate
Elucidation of Anomeric and Tautomeric Forms in Solution
In solution, D-2,5-Hexodiulose 1-phosphate exists as a complex equilibrium mixture of several tautomeric and anomeric forms. researchgate.net This is due to the presence of multiple chiral centers and functional groups that can participate in intramolecular cyclization. The primary forms in this equilibrium are the open-chain keto form and the cyclic furanose (five-membered ring) anomers.
**4.2. Advanced Spectroscopic Methodologies for Structural Characterization
The detailed structural elucidation of the different forms of this compound in solution has been made possible through the application of advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
¹³C-NMR spectroscopy has been instrumental in identifying and quantifying the different anomeric forms of this compound in solution. researchgate.netacs.orgacs.org By analyzing the chemical shifts of the carbon atoms, researchers can distinguish between the α- and β-furanose anomers and the minor open-chain form. researchgate.netacs.org The chemical shift of the anomeric carbon (C-2) is particularly informative for differentiating between the α and β configurations. cdnsciencepub.com
Studies have revealed that the major anomers present in solution are the α- and β-furanose forms. researchgate.net The relative proportions of these anomers can be determined by integrating the corresponding signals in the ¹³C-NMR spectrum. This technique provides a quantitative picture of the conformational landscape of this compound in its biologically relevant state.
Table 1: Representative ¹³C-NMR Chemical Shifts for the Anomeric Forms of this compound in D₂O
| Carbon Atom | α-Furanose (ppm) | β-Furanose (ppm) |
| C-1 | ~65 | ~65 |
| C-2 | ~105 | ~108 |
| C-3 | ~75 | ~78 |
| C-4 | ~80 | ~82 |
| C-5 | ~210 | ~210 |
| C-6 | ~63 | ~63 |
Note: The chemical shifts are approximate and can vary based on experimental conditions.
³¹P-NMR spectroscopy is a powerful tool for probing the environment of the phosphate (B84403) group in this compound. researchgate.netnih.govhuji.ac.il The chemical shift of the ³¹P nucleus is sensitive to the electronic environment and the conformation of the molecule around the phosphate moiety. rsc.orgchemrxiv.org This technique can provide insights into the ionization state of the phosphate group and its interactions with the solvent and any binding partners. mdpi.com
In studies of this compound, ³¹P-NMR has been used to confirm the presence of the phosphate group at the C-1 position and to study its behavior in solution. researchgate.net The coupling between the phosphorus nucleus and adjacent protons and carbons can also provide valuable information about the torsional angles around the C-O-P ester linkage, further defining the molecule's three-dimensional structure.
Implications of Solution Conformation for Enzymatic Specificity and Binding
The specific mixture of anomeric and tautomeric forms of this compound in solution has profound implications for its role as a substrate in enzymatic reactions. researchgate.net Enzymes are highly specific catalysts that often recognize and bind to only one particular conformation of a substrate.
For instance, the enzymes that metabolize this compound are expected to have active sites that are stereochemically complementary to one of the dominant furanose anomers. nih.gov The ability of the enzyme to selectively bind the correct anomer from the equilibrium mixture is a critical determinant of reaction efficiency. The conformation of the furanose ring and the orientation of the phosphate group and hydroxyl groups are all crucial for productive binding within the enzyme's active site. nih.gov The minor open-chain keto form, while not abundant, may be the form that is actively processed by some enzymes, with the cyclic forms serving as a reservoir.
Biological Distribution and Organismal Context of D 2,5 Hexodiulose 1 Phosphate
Occurrence and Metabolic Relevance in Microbial Systems
D-2,5-Hexodiulose 1-phosphate, also known as 5-keto-D-fructose 1-phosphate, is a phosphorylated derivative of 5-keto-D-fructose (5-KF). Its metabolic significance is primarily tied to the pentose (B10789219) phosphate (B84403) pathway, a crucial route for sugar metabolism in various microorganisms. ontosight.ai This pathway is central for generating NADPH, essential for anabolic reactions and mitigating oxidative stress, and for producing pentoses used in nucleotide synthesis. ontosight.ai The formation of this compound can occur through the enzymatic action of phosphoketolase on fructose-6-phosphate (B1210287). ontosight.ai
Acetobacter and Gluconobacter are genera of acetic acid bacteria known for their incomplete oxidation of sugars and alcohols, a process termed oxidative fermentation. frontiersin.orgmdpi.com This metabolic characteristic leads to the accumulation of various oxidized products in their growth medium. frontiersin.org
In these bacteria, particularly Gluconobacter species, the metabolism of fructose (B13574) is a key process. nih.gov They possess a membrane-bound, FAD-dependent fructose dehydrogenase that oxidizes D-fructose at the C-5 position to produce 5-keto-D-fructose (d-threo-2,5-hexodiulose, 5KF). nih.govd-nb.info This conversion is a periplasmic process, meaning it occurs in the space between the inner and outer bacterial membranes. frontiersin.orgnih.gov
The subsequent metabolic fate of 5KF in Gluconobacter involves its transport into the cytoplasm. nih.gov Inside the cell, an NADPH-dependent 5-ketofructose reductase (KFR) catalyzes the reduction of 5KF back to D-fructose. nih.gov This regenerated fructose is then phosphorylated by a glucokinase to fructose-6-phosphate, which enters the central carbon metabolism, primarily via the pentose phosphate pathway. nih.govnih.gov Gluconobacter oxydans, for instance, lacks a complete glycolytic pathway and relies on the pentose phosphate pathway to metabolize sugars. nih.gov
While the primary described pathway in Gluconobacter involves the reduction of 5KF before phosphorylation, the existence of kinase activities capable of phosphorylating ketohexoses suggests a potential, albeit less characterized, route for the direct formation of this compound. researchgate.net In Acetobacter xylinum, metabolic studies using labeled fructose have shown that the carbon skeleton is processed through the pentose cycle for cellulose (B213188) synthesis, highlighting the centrality of hexose (B10828440) phosphate intermediates in this genus as well. nih.gov The regulation of carbon flow between cellulose synthesis and oxidation via the pentose cycle appears to be controlled by the cell's energy status. nih.gov
**Table 1: Key Enzymes in the Metabolism of D-Fructose and its Derivatives in Acetobacter and *Gluconobacter***
| Enzyme | Organism(s) | Role | Cofactor | Cellular Location |
|---|---|---|---|---|
| Fructose Dehydrogenase (FDH) | Gluconobacter spp. | Oxidation of D-fructose to 5-keto-D-fructose (5KF). nih.govd-nb.info | FAD | Periplasmic side of cytoplasmic membrane. nih.gov |
| 5-Ketofructose Reductase (KFR) | Gluconobacter spp. | Reduction of 5KF to D-fructose. nih.gov | NADPH | Cytoplasm. nih.gov |
| Glucokinase | Gluconobacter oxydans | Phosphorylation of fructose to fructose-6-phosphate. nih.gov | ATP | Cytoplasm. nih.gov |
| Phosphoketolase | General (involved in pentose phosphate pathway) | Can form this compound from fructose-6-phosphate. ontosight.ai | - | Cytoplasm. ontosight.ai |
Presence and Functional Role in Eukaryotic Cells (e.g., Yeast, Mammalian Tissues)
The presence and metabolism of this compound are not restricted to microbial systems. Evidence points to its formation and interaction with key metabolic enzymes in both yeast and mammalian cells.
In the yeast Saccharomyces cerevisiae, a cornerstone of eukaryotic molecular biology research, hexokinase has been shown to catalyze the phosphorylation of 5-keto-D-fructose using ATP. researchgate.netnih.gov The product of this reaction was identified as a monophosphate ester, specifically 5-keto-D-fructose 1-phosphate (this compound). researchgate.net This demonstrates that yeast possess the enzymatic machinery to generate this compound, integrating the ketohexose into the metabolic pool of hexose phosphates. researchgate.net The reduction of this 5-keto-D-fructose 1-phosphate by a reductase from Gluconobacter cerinus yielded fructose 1-phosphate, confirming the position of the phosphate group. researchgate.net
Studies on mammalian tissues have also identified a role for this compound. In both rat and bovine liver, the enzyme fructokinase (also known as ketohexokinase) is capable of phosphorylating 5-keto-D-fructose to form 5-keto-D-fructose-1-phosphate. dlr.defrontiersin.org This finding is particularly significant due to the functional role subsequently attributed to this phosphorylated product. Research has revealed that 5-keto-D-fructose-1-phosphate acts as a potent competitive inhibitor of liver aldolase (B8822740), an essential enzyme in glycolysis and gluconeogenesis that cleaves fructose-1-phosphate. dlr.defrontiersin.orgresearchgate.net This inhibitory action suggests a potential regulatory role for this compound in central carbohydrate metabolism in mammals.
Table 2: Formation and Role of this compound in Eukaryotic Cells
| Organism/Tissue | Enzyme | Reaction | Functional Role of Product |
|---|---|---|---|
| Yeast (Saccharomyces cerevisiae) | Hexokinase | Phosphorylates 5-keto-D-fructose to 5-keto-D-fructose 1-phosphate. researchgate.net | Integrates 5-keto-D-fructose into the hexose phosphate pool. researchgate.net |
| Mammalian Liver (Rat, Bovine) | Fructokinase (Ketohexokinase) | Phosphorylates 5-keto-D-fructose to 5-keto-D-fructose 1-phosphate. dlr.defrontiersin.org | Potent competitive inhibitor of liver aldolase. dlr.defrontiersin.org |
Methodological Approaches in D 2,5 Hexodiulose 1 Phosphate Research
Enzymatic and Chemo-Enzymatic Synthesis Strategies
The synthesis of D-2,5-Hexodiulose 1-phosphate, also known as D-threo-2,5-hexodiulose 1-phosphate or 5-keto-D-fructose 1-phosphate, is often achieved through enzymatic or chemo-enzymatic approaches. These methods offer high specificity and stereoselectivity, which are critical for producing the correct isomer of this chiral molecule.
A prominent enzymatic method involves the phosphorylation of 5-keto-D-fructose (D-threo-2,5-hexodiulose) using yeast hexokinase in the presence of ATP. researchgate.net This reaction yields a monophosphate ester, which has been identified as this compound. researchgate.net The starting material, 5-keto-D-fructose, can be produced by the oxidation of D-fructose by several strains of Acetobacter. researchgate.net
Chemo-enzymatic strategies often combine chemical synthesis steps with enzymatic catalysis to achieve the desired product. For instance, a multi-enzyme, one-pot approach has been developed for the synthesis of various rare sugars, which can be adapted for the production of related compounds. nih.gov These systems can involve aldolases, such as L-fuculose-1-phosphate aldolase (B8822740) (FucA), which catalyze the formation of carbon-carbon bonds with high stereocontrol. nih.govresearchgate.net The synthesis often starts from more readily available precursors, and a cascade of enzymatic reactions leads to the final product. nih.gov For example, the synthesis of D-psicose and D-sorbose has been achieved using a four-enzyme system, highlighting the potential for similar strategies to access this compound. nih.gov
Another chemo-enzymatic pathway could involve the use of fructose-1,6-diphosphate (B8644906) aldolase. This enzyme is used in the synthesis of 6-deoxy-D-fructose-1-phosphate from fructose-1,6-diphosphate and D-lactaldehyde, demonstrating its utility in creating modified sugar phosphates. google.com While not directly producing this compound, this illustrates the principle of using aldolases for the synthesis of sugar phosphate (B84403) derivatives.
| Enzyme | Substrate(s) | Product | Reference |
| Yeast Hexokinase | 5-Keto-D-fructose, ATP | This compound | researchgate.net |
| Fructose-1,6-diphosphate aldolase, Triose phosphate isomerase | Fructose-1,6-diphosphate, D-lactaldehyde | 6-Deoxy-D-fructose-1-phosphate | google.com |
| L-fuculose-1-phosphate aldolase (FucA) | Dihydroxyacetone phosphate (DHAP), D-glyceraldehyde | D-psicose-1-phosphate, D-sorbose-1-phosphate | nih.gov |
Purification and Isolation Techniques
Following synthesis, the purification and isolation of this compound are essential to obtain a pure sample for further analysis. The charged nature of the phosphate group makes ion-exchange chromatography a particularly effective technique.
Anion-Exchange Chromatography
Anion-exchange chromatography is a powerful method for separating negatively charged molecules like sugar phosphates. bio-rad.comthermofisher.com In this technique, a positively charged stationary phase (the anion exchanger) is used to bind the negatively charged this compound. bio-rad.com
The process typically involves the following steps:
Column Equilibration: The anion-exchange column is equilibrated with a starting buffer at a specific pH to ensure the resin is charged and ready for sample loading. bio-rad.com
Sample Loading: The crude reaction mixture containing this compound is loaded onto the column. The target molecule, along with other negatively charged species, binds to the resin. bio-rad.com
Washing: The column is washed with the starting buffer to remove any unbound or weakly bound impurities. bio-rad.com
Elution: The bound molecules are then eluted from the column by changing the ionic strength or pH of the buffer. bio-rad.com A common method is to apply a salt gradient (e.g., using sodium chloride), where the increasing concentration of chloride ions competes with the bound molecules for the positively charged sites on the resin, causing them to be released. thermofisher.com Molecules with a lower net negative charge will elute at a lower salt concentration, while more highly charged molecules will require a higher salt concentration to be displaced.
This technique has been successfully used for the purification of various sugar phosphates, including fructose-1,6-diphosphate, demonstrating its applicability for isolating this compound. google.com
Analytical Techniques for Research Applications
A variety of analytical techniques are employed to monitor the synthesis of this compound, assess its purity, and study its role in enzymatic reactions.
Spectrophotometric Assays for Enzyme Activity
Spectrophotometric assays are commonly used to measure the activity of enzymes involved in the synthesis or metabolism of this compound. researchgate.net These assays rely on a change in absorbance at a specific wavelength that is proportional to the rate of the enzymatic reaction.
For example, the activity of NADPH-dependent reductases that act on this compound can be monitored by following the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. researchgate.net This method was used to show that the reduction of this compound by a reductase from Gluconobacter cerinus yields fructose (B13574) 1-phosphate. researchgate.net
Similarly, the activity of kinases like yeast hexokinase can be coupled to other enzymatic reactions that result in a change in NADH or NADPH concentration, allowing for continuous monitoring of the reaction rate. nih.gov
Chromatographic Methods for Metabolite Profiling (e.g., Thin-Layer Chromatography)
Chromatographic methods are indispensable for separating and identifying metabolites in a mixture. Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique often used for these purposes. ualberta.cadu.ac.in
In the context of this compound research, TLC can be used to:
Monitor reaction progress: By spotting samples of the reaction mixture on a TLC plate at different time points, the disappearance of reactants and the appearance of products can be visualized. ualberta.ca
Assess purity: A pure compound should ideally appear as a single spot on the TLC plate. ualberta.ca
Identify compounds: The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be compared to that of a known standard for tentative identification. uvic.ca
For separating sugar phosphates, specific spray reagents are used to visualize the spots on the TLC plate. researchgate.net The choice of the stationary phase (e.g., silica (B1680970) gel or cellulose) and the mobile phase (a solvent or mixture of solvents) is crucial for achieving good separation. annamalaiuniversity.ac.in
| Analytical Technique | Application in this compound Research | Key Principle | Reference |
| Spectrophotometric Assay | Measuring enzyme activity (e.g., reductases, kinases) | Monitoring the change in absorbance of a chromophore (e.g., NADPH) over time | researchgate.net |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress, assessing purity, and identifying metabolites | Separation of compounds based on their differential partitioning between a stationary phase and a mobile phase | researchgate.netualberta.cadu.ac.in |
Biotechnological Applications and Research Horizons of D 2,5 Hexodiulose 1 Phosphate
Prospects in Metabolic Engineering for Bio-Product Synthesis
Metabolic engineering aims to purposefully rewire the metabolism of microbial cells to enhance the production of valuable chemicals, such as biofuels, pharmaceuticals, and platform chemicals. nih.gov As an intermediate in central carbon metabolism, D-2,5-Hexodiulose 1-phosphate represents a key node that can be targeted to channel carbon flux towards the synthesis of desired bioproducts.
The compound is formed from fructose-6-phosphate (B1210287) through the action of the enzyme phosphoketolase and can be subsequently cleaved into glyceraldehyde-3-phosphate and acetyl phosphate (B84403). ontosight.ai These products serve as fundamental building blocks for a wide array of biosynthetic pathways. By manipulating the expression and activity of enzymes involved in the synthesis and degradation of this compound, metabolic engineers can potentially redirect carbon flow from primary metabolism to the overproduction of specific compounds. For instance, enhancing the pathway leading to this compound and its subsequent cleavage could increase the intracellular pools of acetyl-CoA (derived from acetyl phosphate), a primary precursor for isoprenoids, polyketides, and fatty acids. ontosight.ainih.gov
The strategic advantage of targeting this pathway lies in its connection to the pentose (B10789219) phosphate pathway, which is a major source of the reducing equivalent NADPH, essential for many anabolic (biosynthetic) reactions. ontosight.ai Engineering efforts that increase flux through this part of metabolism can simultaneously boost both the precursor supply and the reducing power needed for efficient bioproduction.
Table 1: Potential Bio-Products from Engineered this compound Metabolism
| Precursor Metabolite | Derived Bio-Product Class | Examples |
|---|---|---|
| Glyceraldehyde-3-Phosphate | Amino Acids, Biofuels | Serine, Cysteine, Glycine, 1,3-Propanediol |
| Acetyl Phosphate / Acetyl-CoA | Isoprenoids, Fatty Acids, Polyketides | Artemisinin, Taxol, Bio-diesel, Statins |
| Erythrose-4-Phosphate (from PPP) | Aromatic Amino Acids | Tryptophan, Phenylalanine, Tyrosine |
This table illustrates potential bioproducts that could be synthesized by engineering the metabolic pathways connected to this compound and its related precursors.
Role in Understanding and Optimizing Microbial Fermentation Processes
The study of this compound and its non-phosphorylated counterpart, 5-keto-D-fructose (5-KF), provides valuable insights into microbial metabolism, which is critical for optimizing industrial fermentation processes. ontosight.airesearchgate.net 5-KF is a natural diketose produced by several acetic acid bacteria, notably of the genus Gluconobacter, through the oxidation of fructose (B13574) by a membrane-bound fructose dehydrogenase. researchgate.netasm.org
Research has led to the development of genetically modified Gluconobacter oxydans strains capable of producing 5-KF at very high titers in fed-batch fermentation processes. researchgate.net Understanding the metabolic fate of 5-KF is crucial for maximizing product yield. Studies have shown that some microorganisms, including Gluconobacter itself during the stationary phase, can utilize 5-KF as a carbon source. researchgate.net This consumption is mediated by enzymes called 5-KF reductases, which convert 5-KF back to fructose. researchgate.netasm.org Identifying and characterizing these enzymes allows for the rational design of strains where such degradation pathways are minimized or eliminated, thus preventing product loss.
The phosphorylation of 5-KF to this compound by cellular kinases, such as yeast hexokinase, represents the entry point of this external carbon source into the central metabolism of the cell. researchgate.net Monitoring the intracellular levels of this compound during fermentation can serve as a biomarker for the metabolic state of the production host, indicating the efficiency of carbon source uptake and its channeling towards either biomass formation or product synthesis. This knowledge is instrumental in optimizing fermentation parameters like nutrient feeding strategies and harvesting times to maximize productivity.
Table 2: Research Findings in 5-Keto-D-Fructose (5-KF) Fermentation
| Microorganism | Fermentation Type | Key Finding | Product Titer | Reference |
|---|---|---|---|---|
| Gluconobacter oxydans (Genetically Modified) | Fed-batch | High-level production of 5-KF from fructose. | Up to 490 g/L | researchgate.net |
| Gluconobacter japonicus | Batch | Capable of producing 5-KF from fructose. | Not specified | researchgate.net |
| Pseudomonas putida (Engineered) | Batch | Successfully engineered to produce 5-KF from sucrose. | Comparable to production from fructose | uni-duesseldorf.de |
This interactive table summarizes key research findings on the production and degradation of 5-keto-D-fructose, a compound directly related to this compound, in various microbial systems.
Q & A
What are the primary experimental methods for identifying D-2,5-Hexodiulose 1-phosphate in aqueous solutions?
Basic Research Focus
this compound can be identified through γ-irradiation of fructose phosphates (e.g., fructose-1-phosphate or fructose-6-phosphate) in oxygen-free, N₂O-saturated solutions, followed by alkaline phosphatase treatment to release inorganic phosphate. Key techniques include:
- Chromatographic separation (e.g., HPLC) to isolate products like 6-deoxy-2,5-hexodiulose.
- Measurement of G-values to quantify yields of dephosphorylated products and inorganic phosphate .
How can researchers quantify this compound formation and degradation in radical-induced reactions?
Basic Research Focus
Quantification involves:
- Colorimetric assays (e.g., molybdate-based methods) to measure inorganic phosphate release after enzymatic or radical-induced dephosphorylation.
- Gas chromatography-mass spectrometry (GC-MS) to identify and quantify sugar derivatives like 3-deoxytetrulose or hexos-2-ulose.
- Kinetic analysis using G-values to compare reaction efficiencies under varying irradiation conditions .
What factors influence the yield discrepancies of this compound in fructose phosphate dephosphorylation studies?
Advanced Research Focus
Yield variations depend on:
- Phosphate position : Fructose-1-phosphate predominantly undergoes OH radical attack at C-1 and C-5, while fructose-6-phosphate reacts at C-5 and C-6, leading to distinct product profiles.
- Enzyme specificity : Alkaline phosphatase post-treatment increases yields of specific derivatives (e.g., G(6-deoxy-2,5-hexodiulose) rises from 0.16 to 0.4 in fructose-1-phosphate systems).
- Reaction environment : N₂O saturation enhances radical formation, altering reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
